tert-Butyl methyl ether

Description

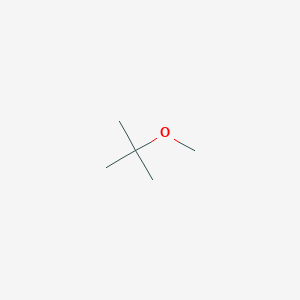

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020833 | |

| Record name | Methyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl tert-butyl ether appears as a colorless liquid with a distinctive anesthetic-like odor. Vapors are heavier than air and narcotic. Boiling point 131 °F. Flash point 18 °F. Less dense than water and miscible in water. Used as a octane booster in gasoline., Gas or Vapor; Liquid, A colorless liquid with a distinctive anesthetic-like odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless liquid with a distinctive anesthetic-like odor. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

131.4 °F at 760 mmHg (USCG, 1999), 55.1 °C, 55 °C, 131.4 °F | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-14 °F (USCG, 1999), -14 °F, -80 °C, -28 °C c.c. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility of water in methyl t-butyl ether: 1.5 g/100 g; unstable in acid solution, In water, 51,000 mg/L at 25 °C, 4.8 g/100 g in water, Soluble in water, Solubility in water 4wt%; solution of water in 1.3 wt%, Very soluble in ethanol, ethyl ether, Solubility in water, g/100ml at 20 °C: 4.2 | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7405 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7353 g/cu cm at 25 °C, Bulk density: 6.18 lb/gal, Relative density (water = 1): 0.7, 0.7405 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

250.0 [mmHg], VP: 245 mm Hg at 25 °C, 250 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 27 | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

1634-04-4 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-tertiary-butyl ether (MTBE) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-tertiary-butyl-ether-mtbe-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I4YB3S89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164.2 °F (USCG, 1999), -108.6 °C, -109 °C, -164.2 °F | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Navigating the Laboratory Landscape: A Technical Guide to the Physical Properties of tert-Butyl methyl ether (MTBE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl ether (MTBE), a colorless liquid with a characteristic anesthetic-like odor, is a prevalent solvent in organic synthesis and various laboratory applications.[1][2] Its unique combination of properties, including moderate polarity, low boiling point, and a reduced tendency to form explosive peroxides compared to other ethers like diethyl ether, makes it a valuable tool in extraction, chromatography, and as a reaction medium.[3][4][5] This in-depth technical guide provides a comprehensive overview of the essential physical properties of MTBE for safe and effective laboratory use. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

A thorough understanding of MTBE's physical and chemical properties is paramount for its proper handling and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [1][5][6] |

| Molecular Weight | 88.15 g/mol | [1][6][7] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Characteristic, anesthetic-like, turpentine-like | [1][2] |

| Boiling Point | 55-56 °C | [2][3][6] |

| Melting Point | -108.6 °C to -110 °C | [3][6][8] |

| Density | 0.7404 g/cm³ at 20 °C; 0.74 g/mL at 25 °C | [3][9] |

| Viscosity | 0.47 cSt at 25 °C; 3.4 x 10⁻⁴ Pa·s at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.369 | [2][4] |

| Solubility in Water | 26 g/L at 20 °C to 48 g/L | [3][5] |

| Vapor Pressure | 204.0 mmHg at 20°C; 33000 Pa at 25°C | [6][8] |

| Vapor Density (air=1) | 3.0 - 3.1 | [6] |

| Flash Point | -28 °C to -10 °C (closed cup) | [5][8] |

| Autoignition Temperature | 374 °C to 435 °C | [3][6][10] |

| Explosive Limits in Air | Lower: 1.3 - 1.6% v/v; Upper: 8.0 - 15.1% v/v | [6][8][10] |

Safety and Handling Summary

MTBE is a highly flammable liquid and vapor that can cause skin irritation.[8][10][11] It is crucial to handle it in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[8][12][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn.[10]

Experimental Protocols for Physical Property Determination

The following sections provide detailed methodologies for determining key physical properties of MTBE in a laboratory setting.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[14][15]

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

MTBE sample

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Pour a small amount (2-3 mL) of MTBE into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the MTBE.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Clamp the assembly in the Thiele tube or aluminum block, ensuring the heating medium is at a safe level.

-

Heat the apparatus slowly and gently.[14]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the initial boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

References

- 1. This compound | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1634-04-4 [chemicalbook.com]

- 3. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 4. This compound:Uses and Polarity_Chemicalbook [chemicalbook.com]

- 5. bdmaee.net [bdmaee.net]

- 6. monumentchemical.com [monumentchemical.com]

- 7. labogens.com [labogens.com]

- 8. vitol.com [vitol.com]

- 9. Methyl tert-butyl ether - Sciencemadness Wiki [sciencemadness.org]

- 10. seco.us [seco.us]

- 11. hongrunplastics.com [hongrunplastics.com]

- 12. pcs.com.sg [pcs.com.sg]

- 13. greenfield.com [greenfield.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl Methyl Ether (MTBE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl methyl ether (MTBE), a significant organic compound with historical applications as a fuel additive and continued use as a solvent in organic chemistry.[1] This document details the core reaction mechanism, catalytic systems, process parameters, and experimental protocols relevant to its synthesis, with a focus on providing actionable data for research and development.

Core Synthesis Mechanism: Acid-Catalyzed Etherification

The primary industrial synthesis of MTBE involves the acid-catalyzed addition of methanol (B129727) to isobutylene (B52900).[1][2] This electrophilic addition reaction is highly selective for the tertiary olefin. The reaction is reversible, and to achieve high yields of MTBE, the equilibrium is typically shifted towards the product by optimizing reaction conditions.[2]

The generally accepted mechanism proceeds as follows:

-

Protonation of Isobutylene: An acidic catalyst donates a proton (H+) to the isobutylene, forming a stable tertiary carbocation.

-

Nucleophilic Attack by Methanol: A methanol molecule acts as a nucleophile, attacking the tertiary carbocation.

-

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding this compound.

Caption: Acid-catalyzed synthesis pathway of MTBE from isobutylene and methanol.

Catalytic Systems and Process Conditions

The choice of catalyst is critical for the efficiency of MTBE synthesis. Strong acid catalysts are required, with ion-exchange resins and zeolites being the most common.

Catalysts

-

Ion-Exchange Resins: Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15, are widely used in industrial MTBE production.[3][4] They offer high activity at relatively low temperatures but can be thermally sensitive.[3][5]

-

Zeolites: These crystalline aluminosilicates, such as H-ZSM-5, H-beta, and modified MFI-type zeolites, are also effective catalysts.[3][6] They possess high thermal stability, shape selectivity, and a wide range of acidity that can be tailored for the reaction.[2][3] Some studies have shown that H-beta zeolite can be as active as commercial resin catalysts.[3]

-

Heteropoly Acids: These acids have also been investigated and have shown high selectivity for MTBE synthesis.[7]

Reaction Parameters

The synthesis of MTBE is typically carried out in the liquid phase under moderate conditions. The reaction is exothermic, and lower temperatures favor the equilibrium towards MTBE formation.[2] However, a compromise is necessary to ensure a sufficient reaction rate.

Table 1: Quantitative Data on MTBE Synthesis with Various Catalysts

| Catalyst | Temperature (°C) | Pressure (bar) | Methanol:Isobutylene Molar Ratio | Isobutylene Conversion (%) | MTBE Selectivity (%) | Reference |

| Amberlyst-15 | 40-60 | 1-10 | 1.3:1 | - | - | [8] |

| Amberlyst-15 | 313-328 K (40-55°C) | 1 | - | - | - | [9] |

| H-ZSM-5 | 70-90 | - | - | - | - | [8] |

| Aluminum fluoride-modified MFI-type zeolite | 70-100 | 1-33 | 0.1-10 | up to 98 | up to 98 | [2] |

| H-beta zeolite | 80-90 | - | - | >97.4 | - | [5] |

Note: Direct comparison is challenging due to variations in experimental setups. The data presented is indicative of catalyst performance under the specified conditions.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of MTBE in both batch and continuous-flow reactors.

Protocol 1: Synthesis in a Stirred Batch Reactor

This protocol is suitable for small-scale synthesis and kinetic studies.

Materials and Equipment:

-

Methanol (analytical grade)

-

Isobutylene (high purity)

-

Acidic catalyst (e.g., Amberlyst-15), dried at 100-110°C for at least 4 hours[1]

-

Stirred batch autoclave reactor

-

Heating mantle or oil bath

-

Gas chromatograph (GC) for analysis[1]

Procedure:

-

Catalyst Loading: Add a specific amount of the dried catalyst to the autoclave reactor.[1]

-

Methanol Introduction: Introduce a measured volume of methanol into the reactor and seal it.[1]

-

Inerting: Pressurize the reactor with nitrogen and then vent to purge the air. Repeat this process three times.[1]

-

Isobutylene Introduction: Introduce a known mass of liquid isobutylene into the sealed reactor to achieve the desired methanol-to-isobutylene molar ratio.[1]

-

Reaction: Begin stirring at a constant rate (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 70-90°C).[1] Maintain the reaction for the desired duration (e.g., 2-4 hours), monitoring the pressure.[1]

-

Product Recovery: Cool the reactor to room temperature. Carefully vent any unreacted isobutylene. Separate the liquid product from the solid catalyst by filtration.[1]

-

Analysis: Analyze the liquid product using gas chromatography (GC) to determine the conversion of isobutylene and selectivity to MTBE.[1]

Protocol 2: Synthesis in a Fixed-Bed Flow Reactor

This protocol is suitable for continuous synthesis and catalyst performance studies over time.

Materials and Equipment:

-

Stainless steel tubular reactor

-

Furnace

-

HPLC pump for liquid feed

-

Mass flow controller for gaseous feed

-

Back-pressure regulator

-

Gas-liquid separator

-

Gas chromatograph (GC)[1]

Procedure:

-

System Setup: Pack the reactor with the catalyst and assemble it within the furnace. Connect feed lines, the back-pressure regulator, and the product collection system.[1]

-

System Purge: Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks and then purge the system.[1]

-

Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80°C) and set the back-pressure regulator to the target pressure (e.g., 20 bar).[1]

-

Reactant Feed: Start the flow of methanol through the reactor using the HPLC pump at a predetermined flow rate. Once the system is stable, introduce the isobutylene feed at the desired flow rate to achieve the target molar ratio.[1]

-

Steady-State Operation: Allow the reaction to reach a steady state and collect liquid samples periodically from the gas-liquid separator.[1]

-

Analysis: Analyze the collected samples using GC to determine the concentrations of reactants and products, from which conversion and selectivity can be calculated.[1]

Caption: General experimental workflow for the laboratory synthesis and analysis of MTBE.

Product Analysis by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for analyzing the product mixture from MTBE synthesis.[10]

Typical GC Parameters:

-

Column: A methyl silicone bonded phase fused silica (B1680970) open tubular column is commonly used.[10] For detailed impurity analysis, columns like Petrocol DH are recommended.[11]

-

Carrier Gas: Helium.[10]

-

Detector: Flame Ionization Detector (FID).[10]

-

Method: A representative aliquot of the product is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. The FID detects the eluting components, and the resulting signal is processed to determine the concentration of each component.[10] ASTM Test Method D5441 provides a standardized procedure for determining the purity of MTBE and quantifying common impurities.[11]

Alternative Synthesis Route: Williamson Ether Synthesis

Conclusion

The synthesis of this compound via the acid-catalyzed addition of methanol to isobutylene is a well-established and efficient process. The choice of catalyst and optimization of reaction conditions are key to achieving high conversion and selectivity. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to further investigate and utilize this important etherification reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. US6500992B1 - Synthesis of methyl tertiary butyl ether from methanol and isobutene using aluminum-fluoride-modified zeolite catalysts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. researchspace.csir.co.za [researchspace.csir.co.za]

- 9. researchgate.net [researchgate.net]

- 10. kaycantest.com [kaycantest.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Tert-butyl Methyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl methyl ether (MTBE) in a range of common organic solvents. The information is curated to be a vital resource for laboratory work, process design, and safety protocol development in scientific and pharmaceutical settings.

Core Concepts in Solubility

This compound is a versatile organic solvent and fuel additive. Its solubility characteristics are dictated by its molecular structure—an ether with a bulky tert-butyl group. This structure imparts a moderate polarity, influencing its interaction with other organic molecules. In the context of this guide, solubility is primarily discussed in terms of miscibility, the property of two liquids to mix in all proportions, forming a single, homogeneous phase. For miscible liquids, there is no saturation point; they are soluble in each other indefinitely.

Quantitative Solubility Data

Extensive literature review indicates that this compound is miscible with a wide array of common organic solvents. Miscibility implies that they are soluble in all proportions. The following table summarizes the solubility behavior of MTBE.

| Solvent | Chemical Formula | Solubility of MTBE | Temperature (°C) | Pressure (atm) |

| Methanol | CH₃OH | Miscible | Ambient | 1 |

| Ethanol | C₂H₅OH | Miscible | Ambient | 1 |

| Acetone | C₃H₆O | Miscible | Ambient | 1 |

| Dichloromethane | CH₂Cl₂ | Miscible | Ambient | 1 |

| Hexane | C₆H₁₄ | Miscible | Ambient | 1 |

| Toluene | C₇H₈ | Miscible | Ambient | 1 |

| Ethyl Acetate | C₄H₈O₂ | Miscible | Ambient | 1 |

Note on Miscibility: The classification "Miscible" indicates that this compound and the respective solvent are soluble in each other at all concentrations, forming a single liquid phase under the specified conditions.

Experimental Protocols

The determination of liquid-liquid miscibility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for assessing the solubility of MTBE in organic solvents.

Method 1: Visual Miscibility Determination

This is a straightforward and widely used method for qualitatively assessing the miscibility of two liquids.[1][2]

Objective: To determine if MTBE and a given organic solvent are miscible at ambient temperature and pressure.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, hexane)

-

Graduated cylinders (10 mL or 25 mL)

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Measurement: Using a graduated cylinder, measure a specific volume of MTBE (e.g., 5 mL).

-

Addition of Solvent: In a separate graduated cylinder, measure an equal volume of the solvent to be tested.

-

Mixing: Combine the two liquids in a test tube.

-

Observation (Initial): Observe the initial interaction. Note if two distinct layers form or if the liquids appear to mix.

-

Agitation: Securely stopper the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation (Post-Agitation): Allow the mixture to stand undisturbed for several minutes.

-

Analysis of Results:

-

Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the liquids are miscible.[2]

-

Immiscible: If two distinct layers form, the liquids are immiscible.[1]

-

Partially Miscible: If the liquids initially mix but then separate upon standing, or if one layer becomes cloudy, they are partially miscible.

-

-

Varying Proportions: To confirm miscibility across all concentrations, the experiment should be repeated with different volume ratios of MTBE and the solvent (e.g., 1:3 and 3:1).

Method 2: Analytical Determination of Miscibility

For a more quantitative and precise determination, analytical techniques can be employed, especially when visual inspection is ambiguous (e.g., due to similar refractive indices).[1]

Objective: To quantitatively confirm the miscibility of MTBE and an organic solvent.

Materials and Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Refractometer

-

Vials for sample preparation

Procedure (using Gas Chromatography):

-

Standard Preparation: Prepare a series of standard solutions with known concentrations of MTBE in the solvent of interest.

-

Calibration Curve: Inject the standards into the GC to generate a calibration curve that correlates peak area with concentration.

-

Sample Preparation: Prepare a mixture of MTBE and the solvent at a specific ratio (e.g., 1:1 by volume). Agitate thoroughly as described in the visual method.

-

Sampling: After allowing the mixture to settle, carefully take a sample from the top and bottom of the mixture (if two layers are suspected). If the mixture is homogeneous, a single sample is sufficient.

-

GC Analysis: Inject the sample(s) into the GC under the same conditions as the standards.

-

Data Analysis:

-

Miscible: If a single sample is taken and its composition matches the prepared ratio, and no phase separation is observed, the liquids are miscible.

-

Immiscible/Partially Miscible: If two layers are present, the analysis of each layer will show different concentrations of MTBE and the solvent, indicating the mutual solubility at that temperature.

-

Visualizations

The following diagrams illustrate the workflow for determining liquid-liquid miscibility and the logical relationship of solubility.

Caption: Experimental workflow for visual determination of miscibility.

Caption: Logical relationship of factors influencing solubility.

References

tert-Butyl methyl ether spectral data for NMR and IR analysis

An In-depth Technical Guide to the Spectral Analysis of tert-Butyl Methyl Ether

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound (MTBE). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. The document details experimental protocols and presents spectral data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are used to confirm its structure by identifying the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two different types of protons in the molecule: the nine equivalent protons of the tert-butyl group and the three protons of the methyl group.[1][2] The expected integration ratio of these signals is 9:3, which simplifies to 3:1.[1]

| Signal Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| (CH₃)₃C- | ~1.19 ppm | Singlet | 9H |

| -OCH₃ | ~3.19 ppm | Singlet | 3H |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ) in CDCl₃ |

| (CH₃)₃C- | ~27.5 ppm |

| -OCH₃ | ~49.7 ppm |

| -C(CH₃)₃ | ~73.4 ppm |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2820 | C-H Stretch (sp³) | Strong |

| 1390 & 1365 | -C(CH₃)₃ Bending (tert-butyl) | Strong (doublet) |

| ~1203 | C-C Stretch (tert-butyl) | Strong |

| ~1085 | C-O-C Asymmetric Stretch | Strong |

| ~852 | C-O-C Symmetric Stretch | Medium |

Data sourced from spectral databases and literature.[3]

Experimental Protocols

Accurate spectral data acquisition is contingent on meticulous sample preparation and consistent instrument operation.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh between 5-25 mg of the liquid this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4][6]

-

To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[7]

-

The final liquid column in the NMR tube should be about 4-5 cm high.[4][6]

-

Cap the NMR tube securely to prevent evaporation.[4]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[4]

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.[4]

-

Shimming : The magnetic field is homogenized by adjusting the shim coils to maximize resolution and obtain sharp, symmetrical peaks.[4]

-

Tuning : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.[4]

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate data acquisition.[8] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and dry them completely.[9]

-

Place one to two drops of neat (undiluted) liquid this compound onto the surface of one salt plate.[9][10]

-

Place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][11]

-

-

Instrument Setup and Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[9]

-

Background Scan : First, run a background spectrum with no sample in the beam path. This is done to record the spectral signature of ambient moisture, CO₂, and the instrument itself, which will be subtracted from the sample spectrum.[12]

-

Sample Scan : Run the IR spectrum of the this compound sample. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, promptly disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator to prevent damage from atmospheric moisture.[9]

-

Visualizations

Diagrams created using the Graphviz DOT language help visualize the molecular structure and the analytical workflow.

References

- 1. brainly.com [brainly.com]

- 2. m.youtube.com [m.youtube.com]

- 3. isca.me [isca.me]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Environmental Fate and Transport of Methyl Tertiary-Butyl Ether (MTBE) in Groundwater

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of methyl tertiary-butyl ether (MTBE) in groundwater systems. Due to its widespread use as a gasoline additive, MTBE has become a significant groundwater contaminant. Its unique physicochemical properties govern its behavior in the subsurface, influencing its mobility and persistence. This document details the key processes of advection, dispersion, sorption, and biodegradation that dictate the environmental fate of MTBE, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Physicochemical Properties of MTBE

MTBE is a volatile, flammable, and colorless liquid that is highly soluble in water.[1] These properties, particularly its high water solubility and low sorption tendency, contribute to its rapid movement through soil and groundwater.[1][2] A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of MTBE

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O | [3] |

| Molecular Weight | 88.15 g/mol | [3] |

| Water Solubility | 42,000 - 50,000 mg/L at 20-25°C | [4][5] |

| Vapor Pressure | 204.0 mmHg at 20°C | [3] |

| Henry's Law Constant (Dimensionless) | 0.02 - 0.0555 at 25°C | [6][7] |

| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 1.04 - 1.24 | [7] |

| Density | 0.7405 g/cm³ at 20°C | [8] |

Transport of MTBE in Groundwater

The movement of MTBE in the subsurface is primarily governed by the physical processes of advection and dispersion, with sorption playing a lesser role compared to other gasoline constituents like benzene.

Advection is the transport of a solute at the same velocity as the average groundwater flow. Due to its high solubility and low tendency to sorb to soil particles, the dissolved MTBE plume will move at a velocity close to that of the groundwater itself.[1]

Dispersion refers to the spreading of the contaminant plume from the main flow path due to both molecular diffusion and mechanical mixing in the porous media of the aquifer. This process causes the plume to enlarge and the concentration of MTBE to decrease with distance from the source.

Sorption is the process by which a chemical partitions from the aqueous phase to the solid phase of the aquifer material. MTBE exhibits weak sorption to soil and aquifer materials, which is quantified by its low organic carbon-water partition coefficient (Koc).[7] This low sorption potential is a key reason for the high mobility of MTBE in groundwater, often resulting in contaminant plumes that are longer and more extensive than those of other gasoline components like BTEX (benzene, toluene, ethylbenzene, and xylenes).[2]

Biodegradation of MTBE

The primary mechanism for the natural attenuation of MTBE in groundwater is biodegradation, which can occur under both aerobic and anaerobic conditions. However, MTBE is generally more resistant to biodegradation than BTEX compounds.[1]

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize MTBE as a source of carbon and energy. The initial step in the aerobic degradation of MTBE typically involves the cleavage of the ether bond by monooxygenase enzymes, leading to the formation of tertiary-butyl alcohol (TBA) and formaldehyde.[4][6] TBA is a major intermediate that can also be further degraded. The overall pathway can be complex, with other intermediates such as tert-butyl formate (B1220265) (TBF) and 2-hydroxyisobutyric acid (2-HIBA) also being reported.[4][6]

Anaerobic Biodegradation

Anaerobic biodegradation of MTBE has also been observed under various redox conditions, including methanogenic, sulfate-reducing, and iron-reducing conditions.[9] The primary initial step in anaerobic degradation is also the cleavage of the ether bond to form TBA.[9] However, the subsequent degradation of TBA can be slow under anaerobic conditions, sometimes leading to its accumulation.[9]

Biodegradation Rates

The rate of MTBE biodegradation can vary significantly depending on the prevailing redox conditions and the microbial populations present. Table 2 summarizes some reported first-order biodegradation rate constants.

Table 2: First-Order Biodegradation Rate Constants for MTBE in Groundwater

| Redox Condition | Rate Constant (day⁻¹) | Reference(s) |

| Aerobic | 0.019 - 0.065 | [10][11] |

| Mixed Aerobic-Denitrifying | 0.000 - 0.0010 | [9] |

| Iron-Reducing | 0.0002 - 0.04 | [9] |

| Sulfate-Reducing | 0.03 - 0.06 | [9] |

| Methanogenic | 0.02 | [4][9] |

Experimental Protocols

The study of MTBE fate and transport in groundwater relies on a combination of laboratory and field experiments. This section outlines the general methodologies for key experimental approaches.

Saturated Soil Column Experiments

Column experiments are used to simulate the one-dimensional transport of contaminants through porous media under controlled laboratory conditions.

Methodology:

-

Column Packing: A glass or stainless-steel column is uniformly packed with a porous medium (e.g., sand or aquifer material) to a desired bulk density.

-

Saturation: The column is slowly saturated with a background solution (e.g., simulated groundwater) from the bottom to the top to displace any trapped air.

-

Tracer Test: A conservative tracer (e.g., bromide or chloride) is introduced to the column to determine the hydrodynamic properties of the packed medium, such as pore water velocity and dispersion coefficient.

-

MTBE Injection: A solution containing a known concentration of MTBE is continuously injected into the column at a constant flow rate.

-

Effluent Sampling: The effluent from the column is collected at regular time intervals.

-

Analysis: The concentration of MTBE in the effluent samples is measured using an appropriate analytical method (e.g., EPA Method 524.2).

-

Breakthrough Curve: The normalized effluent concentration (C/C₀) is plotted against time or pore volumes to generate a breakthrough curve, which provides information on the transport and retardation of MTBE.

Microcosm Studies for Biodegradation Assessment

Microcosm studies are batch experiments that simulate in-situ conditions to assess the potential for biodegradation of a contaminant.

Methodology:

-

Sample Collection: Aquifer sediment and groundwater are collected from the site of interest.

-

Microcosm Setup: A known amount of sediment and groundwater are added to serum bottles or other suitable glass vials.

-

Spiking: The microcosms are spiked with a known concentration of MTBE. For studies involving mineralization, ¹⁴C-labeled MTBE can be used.

-

Incubation: The microcosms are incubated under conditions that mimic the subsurface environment (e.g., temperature, redox conditions). Abiotic controls (e.g., sterilized samples) are also included to differentiate between biological and abiotic degradation.

-

Sampling and Analysis: At regular time intervals, the concentration of MTBE and its potential degradation products (e.g., TBA) in the aqueous phase are measured. In mineralization studies, the production of ¹⁴CO₂ is monitored.

-

Data Interpretation: The disappearance of MTBE over time in the live microcosms compared to the controls indicates biodegradation.

Analytical Methods for MTBE and TBA in Water

The accurate quantification of MTBE and its primary degradation product, TBA, in water samples is crucial for fate and transport studies. The U.S. Environmental Protection Agency (EPA) has established standard methods for this purpose.

EPA Method 524.2: This method is widely used for the analysis of volatile organic compounds (VOCs), including MTBE, in drinking water.[12]

-

Principle: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS).

-

Procedure:

-

An inert gas is bubbled through a water sample, purging the volatile organic compounds.

-

The purged compounds are trapped on a sorbent material.

-

The trap is heated, and the desorbed compounds are introduced into a gas chromatograph for separation.

-

The separated compounds are then detected and quantified by a mass spectrometer.[12]

-

This method is highly sensitive and can achieve low detection limits for MTBE. Modifications of this and other EPA methods (e.g., Method 8260) are also used for the analysis of MTBE and TBA in groundwater samples.

Conclusion

The environmental fate and transport of MTBE in groundwater are controlled by a complex interplay of physical and biological processes. Its high solubility and low sorption potential make it a highly mobile contaminant, often leading to extensive plumes. While biodegradation can occur under both aerobic and anaerobic conditions, the rates are generally slower than for other gasoline constituents. A thorough understanding of these processes, supported by robust experimental data and accurate analytical methods, is essential for developing effective strategies for the remediation of MTBE-contaminated sites. This guide provides a foundational understanding of these core principles for researchers and professionals working in the field of environmental science and remediation.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. calepa.ca.gov [calepa.ca.gov]

- 4. Graphviz [graphviz.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. loureirotreatability.com [loureirotreatability.com]

- 9. "Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using" by Elizabeth Villanueva [digitalcommons.calpoly.edu]

- 10. epa.gov [epa.gov]

- 11. epd.georgia.gov [epd.georgia.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

An In-depth Technical Guide to the Lewis Base Properties and Limitations of Methyl tert-Butyl Ether (MTBE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl tert-butyl ether (MTBE) is a high-volume organic solvent and former fuel additive with unique properties that distinguish it from other common ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). While its utility as a solvent is well-established, a nuanced understanding of its electronic properties, specifically its behavior as a Lewis base, is critical for its effective application in chemical synthesis and drug development. This guide provides a detailed examination of the Lewis base characteristics of MTBE, outlining the structural factors that govern its basicity, the experimental methodologies used to quantify it, and its inherent limitations. A key takeaway is that MTBE is a significantly weaker Lewis base than other common ethers, a fact dominated by the steric hindrance imposed by its bulky tert-butyl group. This characteristic, while limiting in some applications such as Grignard reagent formation, can be advantageous in others where a non-coordinating, weakly basic solvent is required.

The Lewis Base Properties of MTBE: A Structural Perspective

A Lewis base is defined as an electron-pair donor. In ethers, the oxygen atom, with its two lone pairs of electrons, serves as the Lewis basic center. The availability of these lone pairs to interact with a Lewis acid (an electron-pair acceptor) determines the ether's Lewis basicity.

The Lewis basicity of MTBE is fundamentally dictated by two opposing factors:

-

Inductive Effects: The methyl and tert-butyl groups are both electron-donating, which increases the electron density on the oxygen atom, thereby enhancing its intrinsic basicity.

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the path of incoming Lewis acids, making it difficult for them to approach and form a coordinate covalent bond with the oxygen atom.[1]

In the case of MTBE, steric hindrance is the dominant factor, leading to its classification as a poor Lewis base.[1] This is in stark contrast to less hindered ethers like THF and Et₂O, where the Lewis acidic center is more accessible.

dot

Caption: Steric hindrance in MTBE.

Quantitative Assessment of MTBE's Lewis Basicity

Enthalpy of Adduct Formation (ΔH)

Calorimetry provides a direct measure of the heat released during the formation of a Lewis acid-base adduct. A more negative enthalpy change indicates a stronger interaction. While specific calorimetric data for MTBE with many common Lewis acids is sparse in the literature, a comparative study with boron trifluoride (BF₃) highlights the impact of steric hindrance.

| Lewis Base | Lewis Acid | ΔH (kJ/mol) in Dichloromethane | Notes |

| Tetrahydrofuran (THF) | BF₃ | -76.1 | Less sterically hindered, stronger interaction. |

| Diethyl Ether (Et₂O) | BF₃ | -61.5 | Moderately hindered. |

| MTBE | BF₃ | Significantly less negative than Et₂O | Direct experimental value is not readily available in compiled sources, but is expected to be considerably smaller due to steric hindrance. |

Data for THF and Et₂O from literature sources for comparative purposes. The value for MTBE is an educated estimation based on its known weak basicity.

Spectroscopic Measurements

Spectroscopic techniques provide indirect but powerful methods to probe Lewis acid-base interactions.

-

NMR Spectroscopy: The formation of an adduct with a Lewis acid alters the electronic environment of the nuclei in the Lewis base, leading to changes in their chemical shifts. A ¹³C NMR study of the interaction between MTBE and boron trifluoride (BF₃) has shown that the exchange between the free ether and the BF₃-complexed ether is fast on the NMR timescale, allowing for the study of the equilibrium.[2]

| Nucleus | Free MTBE (δ in ppm) | MTBE-BF₃ Adduct (δ in ppm) | Δδ (ppm) |

| ¹³C (tert-butyl) | ~73 | Shifted downfield | > 0 |

| ¹³C (methyl) | ~50 | Shifted downfield | > 0 |

Approximate chemical shifts in CDCl₃. The magnitude of Δδ correlates with the strength of the interaction.

-

Infrared (IR) Spectroscopy: The C-O stretching vibration in ethers is sensitive to coordination with a Lewis acid. Adduct formation weakens the C-O bond, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). The magnitude of this shift (Δν) is proportional to the strength of the Lewis acid-base interaction.

| Lewis Base | C-O Stretch (Free, cm⁻¹) | C-O Stretch (Adducted, cm⁻¹) | Δν (cm⁻¹) |

| Diethyl Ether (Et₂O) | ~1122 | Varies with Lewis Acid | Larger Shift |

| MTBE | ~1085, 1203 | Varies with Lewis Acid | Smaller Shift |

The smaller shift for MTBE compared to less hindered ethers for a given Lewis acid is indicative of a weaker interaction.

Limitations of MTBE as a Lewis Base

The defining characteristic of MTBE's Lewis basicity—its steric bulk—is also the source of its primary limitations in synthesis:

-

Inability to Support Grignard Reagents: Grignard reagents require coordination to an ether's oxygen to remain soluble and reactive. The steric hindrance of MTBE prevents this stabilization, making it an unsuitable solvent for Grignard reactions.[1]

-

Weak Coordination to Metal Centers: In organometallic chemistry and catalysis, solvent coordination to the metal center can be crucial for reactivity and selectivity. MTBE's weak coordinating ability means it is often used as a "non-coordinating" solvent, which can be an advantage or a disadvantage depending on the specific application.

-

Instability in Strong Acids: While a weak Lewis base, MTBE will react with strong Brønsted or Lewis acids. Under strongly acidic conditions, it can be cleaved to form methanol (B129727) and isobutene, the latter of which can subsequently oligomerize.[2] This instability limits its use in reaction media with high acidity.

dot

Caption: Acid-catalyzed cleavage of MTBE.

Experimental Protocols for Characterizing Lewis Basicity

Determination of Enthalpy of Adduct Formation by Calorimetry

Objective: To measure the enthalpy of formation (ΔH) of the MTBE-Lewis acid adduct.

Methodology:

-

Calorimeter Setup: A solution calorimeter, such as an isothermal titration calorimeter (ITC), is employed. The instrument is calibrated electrically.

-

Sample Preparation: A known concentration of the Lewis acid (e.g., BF₃, TiCl₄) is prepared in an inert, dry solvent (e.g., dichloromethane) in the calorimeter cell. A solution of MTBE of known concentration is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the MTBE solution are made into the Lewis acid solution. The heat evolved or absorbed after each injection is measured by the calorimeter.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of MTBE to the Lewis acid. The resulting binding isotherm is fitted to a suitable model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH).

The Gutmann-Beckett Method for Probing Lewis Acidity Interactions

Objective: To indirectly assess the Lewis basicity of MTBE by measuring its effect on the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), in the presence of a reference Lewis acid.

Methodology:

-

Reference Spectrum: A solution of Et₃PO in a weakly coordinating solvent (e.g., hexane (B92381) or deuterated benzene) is prepared, and its ³¹P NMR spectrum is recorded. The chemical shift (δ_ref) is noted.

-

Sample Preparation: A solution containing equimolar amounts of the Lewis acid (e.g., SbCl₅) and MTBE is prepared in the same solvent.

-

Probe Addition: A known amount of Et₃PO is added to the MTBE-Lewis acid solution.

-

NMR Measurement: The ³¹P NMR spectrum of the final solution is recorded. The new chemical shift (δ_sample) of the Et₃PO is measured.

-

Analysis: The change in chemical shift (Δδ = δ_sample - δ_ref) is calculated. In a competitive equilibrium, a smaller Δδ compared to the Lewis acid with Et₃PO alone indicates that MTBE is competing with Et₃PO for the Lewis acid, providing a qualitative measure of its basicity.

dot

Caption: Gutmann-Beckett experimental workflow.

Conclusion